molecular formula C25H26O6 B11645611 cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11645611
M. Wt: 422.5 g/mol
InChI Key: PZHCDJCTEUKTKI-UHFFFAOYSA-N
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Description

Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a cyclohexyl group, a chromenone core, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone. The chromenone is then functionalized with a 3-methylphenoxy group through an etherification reaction. The final step involves esterification with cyclohexyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
  • Cyclohexyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Uniqueness

Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the specific substitution pattern on the phenoxy group. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

cyclohexyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C25H26O6/c1-16-7-6-10-19(13-16)30-23-15-28-22-14-20(11-12-21(22)24(23)26)29-17(2)25(27)31-18-8-4-3-5-9-18/h6-7,10-15,17-18H,3-5,8-9H2,1-2H3

InChI Key

PZHCDJCTEUKTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC4CCCCC4

Origin of Product

United States

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